

Chemical synthesis of Umbelliprenin from 7hydroxycoumarin

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Compound of Interest		
Compound Name:	Umbelliprenin	
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Application Note: Chemical Synthesis of Umbelliprenin

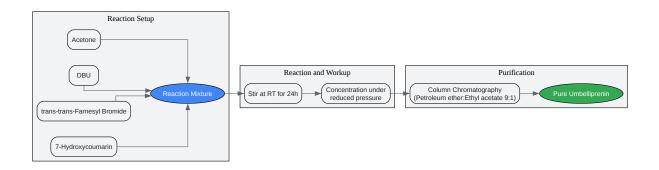
Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a detailed protocol for the chemical synthesis of **Umbelliprenin**, starting from the readily available precursor, 7-hydroxycoumarin (also known as umbelliferone). The synthesis involves an O-alkylation reaction, specifically a prenylation, where a farnesyl group is attached to the hydroxyl group of 7-hydroxycoumarin. This method offers a straightforward and efficient route to obtain **Umbelliprenin** for research and drug development purposes.[1][2][3][4]

Experimental Overview

The synthesis of **Umbelliprenin** from 7-hydroxycoumarin is achieved through a one-step reaction involving the coupling of 7-hydroxycoumarin with trans-trans-farnesyl bromide. The reaction is carried out in acetone at room temperature and is facilitated by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] The resulting product is then purified using column chromatography to yield pure **Umbelliprenin**.





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Figure 1: Experimental workflow for the synthesis of **Umbelliprenin**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **Umbelliprenin** from 7-hydroxycoumarin.



Parameter	Value	Reference
Reactants		
7-Hydroxycoumarin (Molar Eq.)	1	[1]
trans-trans-Farnesyl Bromide (Molar Eq.)	1.5	[1]
DBU (Molar Eq.)	2	[1]
Reaction Conditions		
Solvent	Acetone	[1]
Temperature	Room Temperature	[1]
Reaction Time	24 hours	[1]
Product Information		
Yield	71%	[1]
Physical State	White crystals	[1]
Melting Point	57.5-59.1 °C	[1]
Purification		
Method	Column Chromatography	[1]
Eluent System	Petroleum ether/Ethyl acetate (9:1 v/v)	[1]
Characterization		
Methods	1H-NMR, 13C-NMR	[1][2]

Detailed Experimental Protocol

Materials:

• 7-Hydroxycoumarin



- trans-trans-Farnesyl bromide
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetone (anhydrous)
- · Petroleum ether
- · Ethyl acetate
- Silica gel (230-400 mesh) for column chromatography
- Round-bottom flask
- · Magnetic stirrer
- Rotary evaporator
- · Chromatography column
- · Standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a clean, dry round-bottom flask, dissolve 1 molar equivalent of 7-hydroxycoumarin in anhydrous acetone.
 - To this solution, add 2 molar equivalents of DBU. Stir the mixture at room temperature for 10 minutes.
 - Slowly add 1.5 molar equivalents of trans-trans-farnesyl bromide to the reaction mixture.
- Reaction:
 - Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



• Work-up:

 After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.

Purification:

- Prepare a silica gel column using a slurry of silica gel in petroleum ether.
- Load the crude product onto the column.
- Elute the column with a solvent system of petroleum ether/ethyl acetate (9:1 v/v).
- Collect the fractions containing the desired product, as identified by TLC analysis.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain
 Umbelliprenin as white crystals.

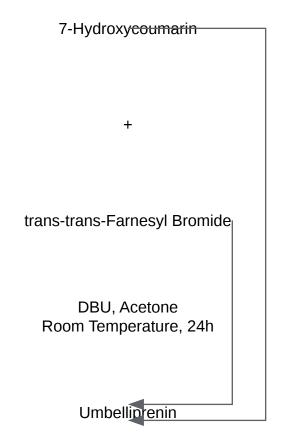
Characterization:

- Determine the melting point of the purified **Umbelliprenin**.
- Confirm the structure of the synthesized compound using 1H-NMR and 13C-NMR spectroscopy.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of 7-hydroxycoumarin, formed in the presence of the base DBU, acts as a nucleophile and attacks the electrophilic carbon of farnesyl bromide, displacing the bromide ion.





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Figure 2: Chemical reaction for the synthesis of **Umbelliprenin**.

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References

- 1. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 2. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]







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